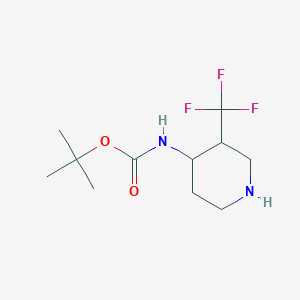

(3-Trifluoromethyl-piperidin-4-YL)-carbamic acid tert-butyl ester

Vue d'ensemble

Description

(3-Trifluoromethyl-piperidin-4-YL)-carbamic acid tert-butyl ester, also known as TFMPB, is a synthetic molecule that has been used in a variety of scientific research applications. TFMPB is a small molecule with a molecular weight of 211.22 g/mol and a melting point of 117-119°C. It has been used in a variety of fields, including drug discovery, pharmacology, and biochemistry. TFMPB is also used in laboratory experiments to study the effects of various drugs on the body.

Applications De Recherche Scientifique

Synthetic and Crystallographic Studies

Research into similar compounds, such as carbamic acid tert-butyl esters, includes synthetic and crystallographic studies. For instance, the synthesis and characterization of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester involved elemental analysis, FT-NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction studies (Kant, Singh, & Agarwal, 2015).

Stereochemical Properties

Research on atropisomeric carbamic acid tert-butyl esters has been conducted to understand their stereochemical properties. For example, diastereoselective synthesis of atropisomeric 3-(2-substituted aryl)quinazolin-4-ones and their stereochemical stability were investigated (Natsugari et al., 2006).

Synthesis of Amines and Amides

The synthesis of various amine and amide derivatives, including those involving carbamic acid tert-butyl esters, is a key area of research. This includes methods for creating a range of structurally diverse compounds (Garcia et al., 2006).

Application in Chemical Synthesis

The synthesis of tert-butyl esters, such as (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate, through asymmetric Mannich reactions, demonstrates their application in creating chiral amino carbonyl compounds (Yang, Pan, & List, 2009).

Use in Biological Active Alkaloid Synthesis

Compounds such as 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester have been used in the enantioselective synthesis of biological active alkaloids like sedridine, allosedridine, and coniine (Passarella et al., 2005).

In Organic Chemistry and Medicinal Research

Applications in organic chemistry and medicinal research include synthesizing and studying the structural and functional aspects of various tert-butyl ester derivatives, demonstrating their versatility and importance in the field of chemistry and drug development (Swarbrick & Lubell, 2000; Soicke et al., 2014; Li et al., 2006).

Mécanisme D'action

Target of Action

The primary target of this compound is the KRAS mutants . KRAS is the most commonly mutated member of the rat sarcoma viral oncogene family (RAS) and is considered to be the most common oncogenic gene driver in human cancers . KRAS mutations are most common in highly fatal cancers, including pancreatic ductal adenocarcinoma (PDAC), non-small-cell lung cancer (NSCLC), and colorectal cancer (CRC) .

Mode of Action

This compound is part of a class of molecules known as Proteolysis-targeting chimeras (PROTACs) . PROTACs enable targeted protein degradation (TPD) of specific proteins, such as KRAS mutants . This catalytic-type mechanism of action and event-driven pharmacology differentiate PROTACs from classical inhibitors .

Pharmacokinetics

The compound’s ability to degrade kras mutants suggests it may have good bioavailability and cellular uptake .

Result of Action

The primary result of the compound’s action is the degradation of KRAS mutants . This can lead to the disruption of downstream signaling pathways that are typically activated by these mutants, potentially inhibiting the growth and proliferation of cancer cells .

Propriétés

IUPAC Name |

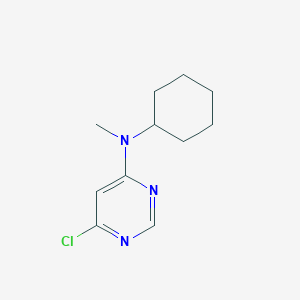

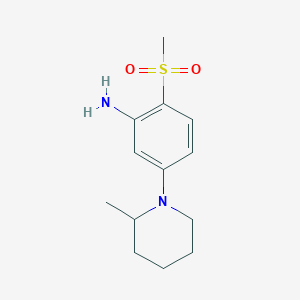

tert-butyl N-[3-(trifluoromethyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-8-4-5-15-6-7(8)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIARTJWWYHJFTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNCC1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(Aminomethyl)-2-pyridinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1395160.png)

![5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylsulfonyl)aniline](/img/structure/B1395165.png)